Cas no 138163-08-3 (Benzyl 4-formylpiperidine-1-carboxylate)
Benzyl 4-formylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- N-Cbz-Piperidine-4-carbaldehyde
- 4-Formylpiperidine-1-carboxylic acid benzyl ester
- 4-FORMYL-N-CBZ-PIPERIDINE
- 1-Cbz-4-Piperidinecarboxaldehyde
- 1-Piperidinecarboxylic acid, 4-formyl-, phenylmethyl ester
- benzyl 4-formylpiperidine-1-carboxylate
- Benzyl 4-formyltetrahydro-1(2H)-pyridinecarboxylate
- 1-(Benzyloxycarbonyl)-4-piperidinecarboxaldehyde
- 1-Cbz-4-Piperidine Carboxaldehyde
- 1-(benzyloxycarbonyl)-4-piperidine carboxaldehyde
- BENZYL 4-FORMYL-1-PIPERIDINECARBOXYLATE
- 4-formyl-piperidine-1-c
- SCHEMBL148455
- AC-2885
- BCP9000138
- N-carbobenzyloxypiperidine-4-carboxaldehyde
- Z1592535162
- AB08594
- N-benzyloxycarbonylpiperidin-4-carboxaldehyde
- 4-formyl-1-cbz-piperidine
- 138163-08-3
- N-benzyloxycarbonyl piperidine-4-carbaldehyde
- N-benzyloxycarbonyl piperidin-4-carboxaldehyde
- CS-W002758
- AKOS015836786
- 4-formyl-piperidine-1-carboxylic acid benzyl ester
- 1-benzyloxycarbonyl-piperidine-4-carbaldehyde
- N-benzyloxycarbonyl-4-formylpiperidine
- 1-BENZYLOXYCARBONYL-4-FORMYLPIPERIDINE
- DS-0459
- starbld0015525
- 1-benzyloxycarbonyl-piperidine-4-carboxaldehyde
- BCP26939
- N-(benzyloxycarbonyl)-4-formyl-piperidine
- MFCD01317806
- ZJQMLJFHCKTCSF-UHFFFAOYSA-N
- AM20020457
- 4-formyl N-Cbz-piperidine
- N-Cbz-4-Piperidinecarbaldehyde
- phenylmethyl 4-formyl-1-piperidinecarboxylate
- 1-(benzyloxycarbonyl)4-piperidine carboxaldehyde
- 4-formyl-piperidine-1-carboxylic acid, benzyl ester
- EN300-126840
- FT-0622807
- Q-102128
- DTXSID20379942
- SY003255
- 4- Formyl-N-Cbz-piperidine
- 1-(benzyloxycarbonyl)-4-formylpiperidine
- DB-012855
- Benzyl 4-formylpiperidine-1-carboxylate
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- MDL: MFCD01317806
- Inchi: 1S/C14H17NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2
- InChI Key: ZJQMLJFHCKTCSF-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCC(C=O)CC1)=O
Computed Properties
- Exact Mass: 247.12100
- Monoisotopic Mass: 247.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.6
- Molecular Weight: 247.29
- XLogP3: 1.6
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 1.221
- Melting Point: No data available
- Boiling Point: 384.5°C at 760 mmHg
- Flash Point: 186.3℃
- Refractive Index: 1.593
- PSA: 46.61000
- LogP: 2.17200
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Benzyl 4-formylpiperidine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261;P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- Safety Term:S26-36/37/39
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
- Risk Phrases:R36/37/38
Benzyl 4-formylpiperidine-1-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzyl 4-formylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011750-1g |
4-Formyl-N-Cbz-piperidine |
138163-08-3 | 95% | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 011750-5g |
4-Formyl-N-Cbz-piperidine |
138163-08-3 | 95% | 5g |
£60.00 | 2022-03-01 | |
| Fluorochem | 011750-25g |
4-Formyl-N-Cbz-piperidine |
138163-08-3 | 95% | 25g |
£145.00 | 2022-03-01 | |
| Alichem | A129000288-25g |
4-Formyl-N-CBZ-piperidine |
138163-08-3 | 97% | 25g |
160.93 USD | 2021-06-01 | |
| AstaTech | 68579-1/G |
4-FORMYL-N-CBZ-PIPERIDINE |
138163-08-3 | 95% | 1g |
$24 | 2023-09-16 | |
| AstaTech | 68579-5/G |
4-FORMYL-N-CBZ-PIPERIDINE |
138163-08-3 | 95% | 5g |
$32 | 2023-09-16 | |
| AstaTech | 68579-25/G |
4-FORMYL-N-CBZ-PIPERIDINE |
138163-08-3 | 95% | 25g |
$123 | 2023-09-16 | |
| Chemenu | CM180997-1000g |
N-Cbz-piperidine-4-carbaldehyde |
138163-08-3 | 95+% | 1000g |
$2760 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01393735-1g |
Benzyl 4-formylpiperidine-1-carboxylate |
138163-08-3 | 97+% | 1g |
¥30.00 | 2021-08-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01393735-5g |
Benzyl 4-formylpiperidine-1-carboxylate |
138163-08-3 | 97+% | 5g |
¥129.00 | 2021-08-18 |
Benzyl 4-formylpiperidine-1-carboxylate Suppliers
Benzyl 4-formylpiperidine-1-carboxylate Related Literature
-
Antonella Ilenia Alfano,Angela Zampella,Ettore Novellino,Margherita Brindisi,Heiko Lange React. Chem. Eng. 2020 5 2091
Additional information on Benzyl 4-formylpiperidine-1-carboxylate
Benzyl 4-formylpiperidine-1-carboxylate (CAS No. 138163-08-3)
Benzyl 4-formylpiperidine-1-carboxylate, also known by its CAS registry number 138163-08-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential applications in drug design and synthesis. The molecule consists of a piperidine ring substituted with a formyl group at the 4-position and a benzyloxycarbonyl (Cbz) group at the 1-position, making it a valuable intermediate in peptide synthesis and other chemical reactions.
The structural features of Benzyl 4-formylpiperidine-1-carboxylate make it a versatile building block in organic synthesis. The piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom, which contributes to its unique chemical properties. The formyl group (-CHO) at the 4-position introduces electron-withdrawing effects, enhancing the reactivity of the molecule in various reactions. Meanwhile, the benzyloxycarbonyl group serves as a protecting group for the amine functionality, which is crucial in peptide synthesis to prevent unwanted side reactions during the coupling process.
Recent studies have highlighted the potential of Benzyl 4-formylpiperidine-1-carboxylate as a precursor for the synthesis of bioactive compounds. For instance, researchers have explored its use in constructing complex molecules with therapeutic potential, such as inhibitors of enzymes involved in cancer progression. The compound's ability to undergo nucleophilic substitution and condensation reactions makes it an ideal starting material for designing molecules with desired pharmacokinetic properties.
In terms of physical properties, Benzyl 4-formylpiperidine-1-carboxylate is typically a white crystalline solid with a melting point around 220°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties facilitate its handling and purification during synthetic procedures.
The synthesis of Benzyl 4-formylpiperidine-1-carboxylate involves multi-step processes that often start with the preparation of piperidine derivatives followed by functionalization with appropriate substituents. One common approach involves the alkylation of piperidine with benzoyl chloride to introduce the benzyloxycarbonyl group, followed by selective oxidation or substitution to install the formyl group at the desired position.
From an applications perspective, Benzyl 4-formylpiperidine-1-carboxylate has found utility in peptide synthesis, where it serves as a protected amino acid derivative. Its use in this context allows for precise control over the sequence and structure of peptides, enabling the creation of custom-designed bioactive molecules. Additionally, this compound has been employed as an intermediate in the synthesis of heterocyclic compounds with potential medicinal applications.
Recent advancements in green chemistry have also led to investigations into more sustainable methods for synthesizing Benzyl 4-formylpiperidine-1-carboxylate. Researchers are exploring catalytic processes and biocatalytic approaches that reduce environmental impact while maintaining high yields and product quality.
In conclusion, Benzyl 4-form
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